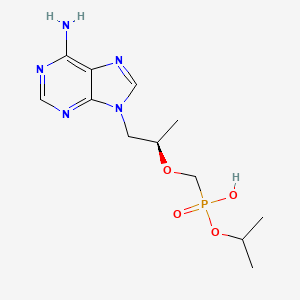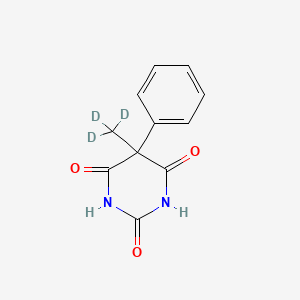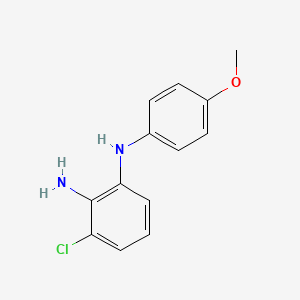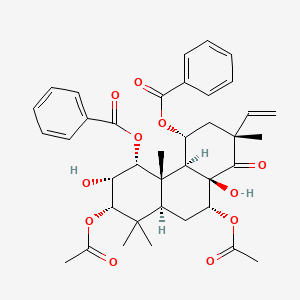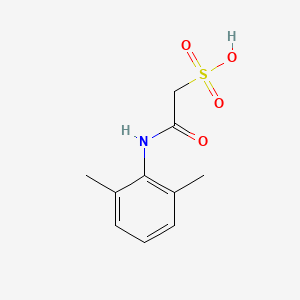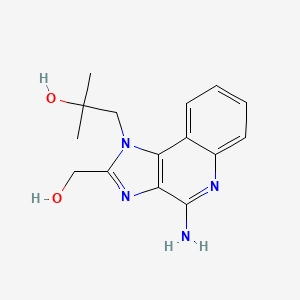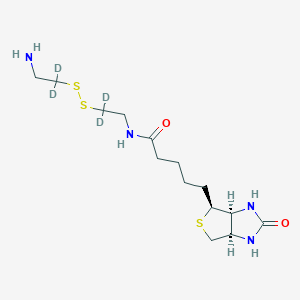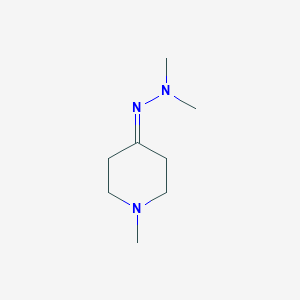
Dimethylhydrazone-1-methyl-4-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylhydrazone-1-methyl-4-piperidinone is an organic compound with the molecular formula C8H17N3. It is an intermediate in the synthesis of various pharmaceutical compounds, including narcotic analgesics like α-Meprodine Hydrochloride. This compound is also an analogue of Proline.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylhydrazone-1-methyl-4-piperidinone can be synthesized through the reaction of 1-methyl-4-piperidinone with dimethylhydrazine. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions . The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Dimethylhydrazone-1-methyl-4-piperidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
Dimethylhydrazone-1-methyl-4-piperidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly narcotic analgesics.
Industry: Employed in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Dimethylhydrazone-1-methyl-4-piperidinone involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes or receptors, leading to the desired pharmacological effects. The exact molecular pathways and targets depend on the specific application and the compound it is used to synthesize .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-piperidinone: A precursor in the synthesis of Dimethylhydrazone-1-methyl-4-piperidinone.
Proline: An analogue of this compound.
N-Methyl-4-piperidone: Another similar compound used in organic synthesis
Uniqueness
This compound is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of narcotic analgesics and other pharmaceutical compounds. Its ability to undergo various chemical reactions and form different products adds to its versatility in scientific research and industrial applications.
Properties
Molecular Formula |
C8H17N3 |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N-methyl-N-[(1-methylpiperidin-4-ylidene)amino]methanamine |
InChI |
InChI=1S/C8H17N3/c1-10(2)9-8-4-6-11(3)7-5-8/h4-7H2,1-3H3 |
InChI Key |
DGVACJGOKLNZFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=NN(C)C)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


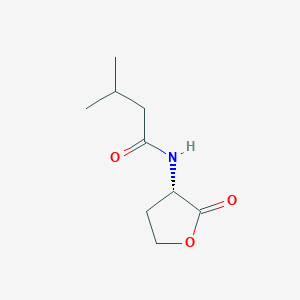
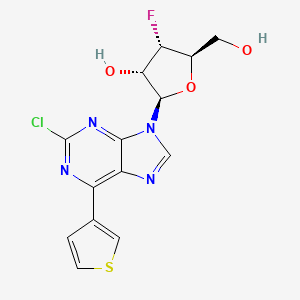

![[4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B15294121.png)
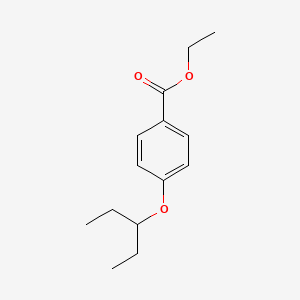
![(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294130.png)
![1-{4-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B15294131.png)
